2-Chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone
Description
2-Chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone is a chloroacetyl derivative featuring a pyrrolidine ring substituted with a methoxymethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and bioactive molecules. Its structure combines the reactivity of the chloroacetyl group with the steric and electronic effects of the methoxymethyl-pyrrolidine moiety, enabling applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNGKCKELDGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Precursor Functionalization
The synthesis begins with 2-(methoxymethyl)pyrrolidine, a key intermediate. Two primary approaches dominate:
Method A: Direct Alkylation of Pyrrolidine
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Reagents : Pyrrolidine, methoxymethyl chloride, sodium hydride (NaH)
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Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 h
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Mechanism : NaH deprotonates pyrrolidine, enabling nucleophilic attack on methoxymethyl chloride.
Method B: Reductive Amination
Chloroacetylation of 2-(Methoxymethyl)pyrrolidine
The functionalized pyrrolidine undergoes chloroacetylation to install the ethanone moiety:
Method C: Acyl Chloride Coupling
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Reagents : Chloroacetyl chloride, triethylamine (Et3N)
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 h
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Procedure :
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Dissolve 2-(methoxymethyl)pyrrolidine (1 eq) in DCM.
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Add Et3N (1.5 eq) dropwise under nitrogen.
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Introduce chloroacetyl chloride (1.2 eq) at 0°C.
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Stir and purify via flash chromatography (hexane/ethyl acetate 3:1).
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Method D: Microwave-Assisted Synthesis
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Reagents : Chloroacetic anhydride, dimethylaminopyridine (DMAP)
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Conditions : Microwave reactor, 100°C, 30 min
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Advantages : Reduced reaction time, improved purity (99% by HPLC).
Stereochemical Control and Resolution
The methoxymethyl group introduces a stereocenter at the pyrrolidine’s 2-position. Enantiomeric excess (ee) is critical for pharmacological applications:
Chiral Auxiliary Approach
Enzymatic Resolution
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Enzyme : Candida antarctica lipase B (CAL-B)
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Substrate : Racemic 2-(methoxymethyl)pyrrolidine
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Conditions : Vinyl acetate, hexane, 37°C, 48 h
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Result : 50% conversion, 99% ee for remaining (S)-enantiomer.
Industrial-Scale Production
Continuous Flow Synthesis
Solvent Recycling and Waste Management
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Solvent Recovery : Distillation of DCM and THF (95% efficiency).
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Byproduct Mitigation : Neutralization of HCl gas with NaOH scrubbers.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
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HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm.
Comparative Analysis of Methods
| Parameter | Method C | Method D | Industrial Flow |
|---|---|---|---|
| Yield (%) | 85–90 | 78–82 | 94 |
| Reaction Time | 6 h | 0.5 h | 10 min |
| Purity (%) | 98 | 99 | 94 |
| Scalability | Moderate | Low | High |
Challenges and Optimization Strategies
Steric Hindrance
The methoxymethyl group slows chloroacetylation kinetics. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrrolidin-1-yl-ethanones.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone is valuable in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of the target compound with similar chloroacetyl derivatives:
Key Observations :
- The methoxymethyl-pyrrolidine group in the target compound increases its molecular weight and steric bulk compared to simpler pyrrolidine or pyrrole analogs .
- Aryl-substituted derivatives (e.g., 3-fluorophenyl, pyridinyl) exhibit aromatic stabilization, enhancing thermal stability but reducing nucleophilic reactivity at the carbonyl carbon compared to aliphatic analogs .
Key Observations :
- Yields vary significantly based on substituents. Bulky or electron-deficient groups (e.g., indole, fluorophenyl) often reduce reaction efficiency due to steric hindrance or electronic deactivation .
- The target compound’s aliphatic pyrrolidine substituent likely facilitates higher yields compared to aromatic analogs .
Key Observations :
Key Observations :
- Pyrrolidine derivatives often exhibit higher toxicity due to amine reactivity, necessitating stringent safety protocols .
Biological Activity
Overview
2-Chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone is an organic compound characterized by a chloro-substituted ethanone group linked to a pyrrolidine ring. Its unique chemical structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol
- IUPAC Name : 2-chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)ethanone
- CAS Number : 66564438
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloro group facilitates nucleophilic substitution reactions, while the carbonyl moiety can undergo reduction or oxidation, potentially modulating its interactions with biomolecules. These interactions may influence several biochemical pathways, including:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structural features may inhibit viral replication. The methoxymethyl pyrrolidine structure is believed to enhance binding affinity to viral proteins, thereby influencing their activity.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, although detailed studies are required to elucidate these interactions.
Antiviral Properties
Research indicates that this compound exhibits potential antiviral properties. Compounds structurally related to it have been shown to inhibit viral replication effectively. For instance, studies on similar pyrrolidine derivatives have demonstrated their ability to interfere with viral life cycles by targeting viral proteins .
Interaction Studies
Initial investigations into the interaction of this compound with biological targets have revealed promising results. It appears to exhibit a binding affinity for certain proteins involved in viral infections, suggesting a mechanism where it could disrupt the replication process. Further research is necessary to confirm these findings and establish the efficacy against specific viruses.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antiviral Activity Study (2023) | Demonstrated that derivatives similar to this compound significantly inhibited replication of specific viruses in vitro. |
| Enzyme Inhibition Analysis (2024) | Identified potential inhibitory effects on enzymes involved in metabolic pathways, indicating broader therapeutic applications. |
| Mechanistic Studies (2024) | Suggested that the compound interacts with cellular pathways that regulate immune responses, further supporting its antiviral potential. |
Synthetic Routes and Applications
The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with (S)-2-methoxymethyl-pyrrolidine under basic conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.
Potential Applications
The compound has several potential applications:
- Medicinal Chemistry : As a precursor for developing antiviral agents.
- Pharmaceutical Industry : Utilized in synthesizing fine chemicals and drug intermediates.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone?
- Methodology : The compound is typically synthesized via alkylation or substitution reactions. For example, chloroacetyl chloride can react with pyrrolidine derivatives under biphasic conditions (e.g., dichloromethane and aqueous NaOH at 0°C) to form the chloroethanone core. Subsequent functionalization with methoxymethyl groups involves nucleophilic substitution using sodium methoxide or similar reagents in polar aprotic solvents like DMSO or THF .
- Key Considerations : Reaction temperature control (<5°C) minimizes side reactions, while HPLC monitoring ensures intermediate purity (yields: 44–78%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm; carbonyl carbon at ~200 ppm). ¹⁹F NMR may be used if fluorinated analogs are synthesized .
- LC/MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 217.6) and detects impurities .
- IR : Carbonyl stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) validate structural motifs .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methoxymethyl-pyrrolidine moiety influence reactivity in nucleophilic substitutions?
- Methodology : Computational studies (DFT or MD simulations) analyze transition states to predict regioselectivity. For example, the methoxymethyl group’s electron-donating effect stabilizes adjacent carbocations, favoring SN1 pathways. Experimental validation involves kinetic studies with varying nucleophiles (e.g., thiourea vs. sodium alkoxides) .
- Data Contradictions : Some studies report unexpected SN2 dominance due to steric hindrance from the pyrrolidine ring; resolution requires isotopic labeling or Hammett plots .
Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodology :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during ketone formation to induce asymmetry (e.g., 85–92% ee) .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phases optimized for polar interactions .
Q. How can structural modifications enhance biological activity while minimizing toxicity?
- Methodology :
- SAR Studies : Replace the pyrrolidine ring with azetidine (smaller ring) or piperidine (larger ring) to modulate lipophilicity and target binding. For example, trifluoromethyl analogs show improved blood-brain barrier penetration in anticonvulsant assays .
- Toxicity Screening : Ames tests and hepatocyte viability assays identify toxicophores (e.g., chloroacetyl group genotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
